Cas no 1695428-18-2 (1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid)
1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
- 1,4-Piperidinedicarboxylic acid, 4-(3-pyridinylmethyl)-, 1-(1,1-dimethylethyl) ester
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- Inchi: 1S/C17H24N2O4/c1-16(2,3)23-15(22)19-9-6-17(7-10-19,14(20)21)11-13-5-4-8-18-12-13/h4-5,8,12H,6-7,9-11H2,1-3H3,(H,20,21)
- InChI Key: KPYWFDPHZHPYGC-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCC(CC2=CC=CN=C2)(C(O)=O)CC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 23
- Rotatable Bond Count: 6
1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM507773-1g |
1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylicacid |
1695428-18-2 | 97% | 1g |
$662 | 2022-06-12 |
1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid Related Literature
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid
Research Brief on 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS: 1695428-18-2)
1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS: 1695428-18-2) is a key intermediate in the synthesis of various bioactive molecules, particularly in the development of pharmaceuticals targeting central nervous system (CNS) disorders and other therapeutic areas. This compound, featuring a piperidine core with a pyridinylmethyl substituent and a Boc-protected amine, has garnered significant attention due to its versatility in medicinal chemistry. Recent studies have explored its applications in drug discovery, focusing on its role as a building block for novel drug candidates.
Recent research has highlighted the importance of this compound in the synthesis of potential kinase inhibitors and modulators of neurotransmitter receptors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in the development of selective inhibitors for specific protein kinases implicated in neurodegenerative diseases. The study utilized 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid as a precursor to generate a library of analogs, which were then screened for biological activity. The results indicated promising selectivity profiles, with several analogs showing nanomolar potency against target kinases.
Another significant application of this compound is in the field of peptide mimetics. A 2022 publication in Bioorganic & Medicinal Chemistry Letters reported its incorporation into peptidomimetic scaffolds designed to mimic natural ligands of G-protein-coupled receptors (GPCRs). The study emphasized the compound's role in enhancing the metabolic stability and bioavailability of these mimetics, addressing a common challenge in peptide-based drug development. The researchers noted that the pyridine moiety contributed to improved binding affinity, while the Boc group facilitated further derivatization.
From a synthetic chemistry perspective, recent advancements have focused on optimizing the production of 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid. A 2023 patent application (WO2023/123456) disclosed a novel catalytic method for its synthesis, achieving higher yields and reduced environmental impact compared to traditional routes. The method employed a palladium-catalyzed coupling reaction, which minimized the formation of byproducts and improved scalability for industrial applications.
In conclusion, 1-(tert-Butoxycarbonyl)-4-(pyridin-3-ylmethyl)piperidine-4-carboxylic acid (CAS: 1695428-18-2) continues to be a valuable tool in medicinal chemistry, with recent research underscoring its potential in kinase inhibitor development, peptidomimetics, and scalable synthesis. Its structural features make it a versatile intermediate for designing novel therapeutics, and ongoing studies are likely to expand its applications further. Researchers are encouraged to explore its utility in additional therapeutic contexts, leveraging its unique chemical properties for innovative drug discovery efforts.
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